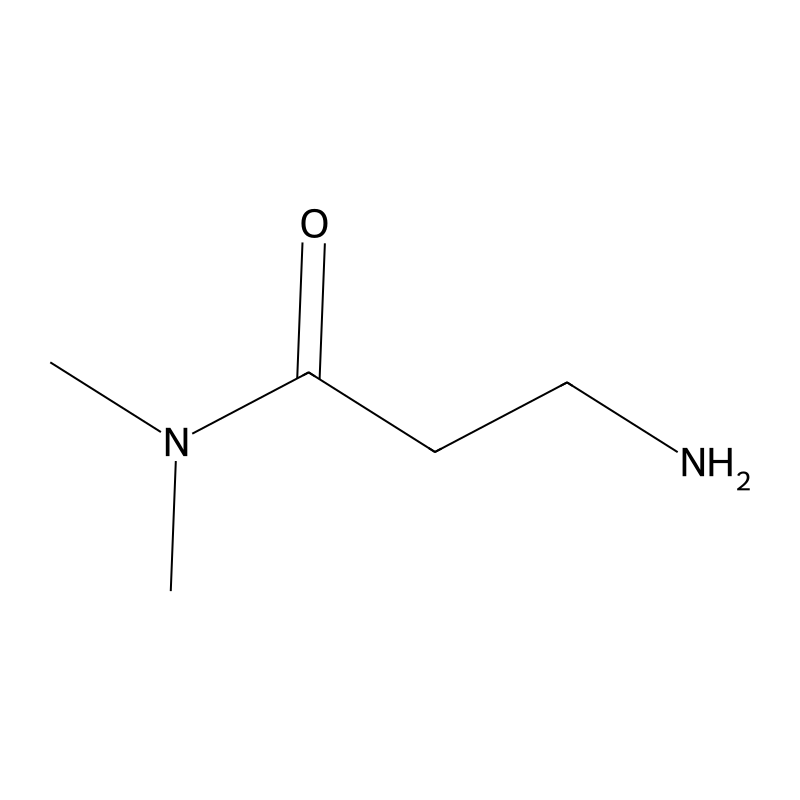

3-amino-N,N-dimethylpropanamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis

Scientific Field: Organic Chemistry

Application Summary: Utilized in the synthesis of borylated cyclobutanes, which are valuable in medicinal chemistry.

Methods and Procedures: The compound participates in thermal [2 + 2]-cycloaddition reactions with vinyl boronates to form borylated cyclobutanes.

Results and Outcomes: The process allows for the efficient synthesis of cyclobutane derivatives, which are common in bioactive compounds and pharmaceuticals.

Analytical Method Development

Application Summary: Employed in the development of new analytical methods for the pharmaceutical industry.

Methods and Procedures: It is used to form derivatives of pharmaceutical compounds, improving their detection and quantification.

Results and Outcomes: The development of more robust and sensitive analytical methods, ensuring the quality and safety of pharmaceutical products.

3-amino-N,N-dimethylpropanamide is a chemical compound with the molecular formula CHNO. It is characterized by the presence of an amino group and two methyl groups attached to the nitrogen atom, making it a dimethyl derivative of propanamide. This compound exists in both free base and hydrochloride salt forms, with the latter being more commonly used in research and industrial applications. The compound is a colorless to pale yellow liquid with a faint amine-like odor, and it is soluble in water and various organic solvents .

- Oxidation: The compound can be oxidized to form corresponding amides and other derivatives.

- Reduction: Reduction reactions can convert it into different amine derivatives.

- Substitution: The amino group can be replaced by other functional groups through substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.

3-amino-N,N-dimethylpropanamide exhibits various biological activities. It has been utilized in proteomics research to study protein interactions and functions, indicating its potential role in biochemical pathways. The mechanism of action involves interactions with specific molecular targets, such as enzymes and receptors, which can modulate their activity, leading to various biochemical effects .

The synthesis of 3-amino-N,N-dimethylpropanamide typically involves the reaction of 3-amino-N,N-dimethylpropanamide with hydrochloric acid to form the hydrochloride salt. This reaction is carried out under controlled conditions to ensure high yield and purity. Industrial production methods mirror laboratory synthesis but are scaled up for larger quantities, utilizing industrial-grade reagents and equipment .

Synthetic Routes- Route 1: Reaction of dimethylamine with propionyl chloride followed by hydrolysis.

- Route 2: Direct amination of N,N-dimethylpropionamide using ammonia or amine sources under specific conditions.

Studies have indicated that 3-amino-N,N-dimethylpropanamide can interact with various biological molecules, influencing their activity. These interactions are crucial for understanding its role in biochemical pathways and potential therapeutic applications. Specific interaction studies focus on its binding affinity to enzymes and receptors, which may lead to modulation of their functions .

Similar Compounds- 3-amino-N,N-diethylpropanamide: Similar structure but contains ethyl groups instead of methyl groups.

- 3-hydroxy-N,N-dimethylpropanamide: Contains a hydroxyl group instead of an amino group.

- 3-methoxy-N,N-dimethylpropanamide: Contains a methoxy group instead of an amino group.

Uniqueness

3-amino-N,N-dimethylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, particularly in the synthesis of pharmaceuticals and biochemical probes .